![molecular formula C24H23Cl3N4O B1678206 NESS 0327 CAS No. 494844-07-4](/img/structure/B1678206.png)
NESS 0327
描述
N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] , is a compound used in scientific research. It acts as an extremely potent and selective antagonist of the cannabinoid receptor CB1 . NESS 0327 is much more potent and selective for the CB1 receptor over the CB2 receptor compared to other commonly used ligands .
科学研究应用
Pharmacological Properties
NESS 0327 exhibits remarkable selectivity for the CB1 receptor, with an affinity ratio demonstrating over 60,000-fold selectivity compared to other receptors. This high specificity is critical for minimizing side effects commonly associated with cannabinoid receptor modulation.
Table 1: Affinity and Selectivity of this compound
Receptor Type | Ki (pM) | Selectivity Ratio |
---|---|---|
CB1 | 0.35 | >60,000 |
CB2 | 21 |
In Vivo Studies
In vivo experiments indicate that this compound can antagonize the antinociceptive effects produced by WIN 55,212-2 in pain models such as the tail-flick and hot-plate tests. These findings suggest its potential use in managing pain without the psychoactive effects typically associated with cannabinoid agonists.
Case Study: Antinociceptive Effects
- Study Design : Mice were administered WIN 55,212-2 to induce analgesia.
- Results : Co-administration of this compound significantly reduced the analgesic effect of WIN 55,212-2, demonstrating its effectiveness as a cannabinoid antagonist .
Potential Therapeutic Applications
Given its high selectivity for the CB1 receptor and its antagonistic properties, this compound may have various therapeutic applications:
Treatment of Obesity and Metabolic Disorders
Research indicates that CB1 receptor antagonists can help reduce appetite and promote weight loss. This compound's ability to block CB1 receptor activity could be beneficial in developing treatments for obesity.
Management of Pain
As demonstrated in animal models, this compound's antagonistic action on the CB1 receptor may provide a new avenue for pain management therapies without the psychoactive side effects associated with traditional cannabinoid treatments.
Neurological Disorders
The modulation of cannabinoid receptors has implications in neurological disorders such as multiple sclerosis and epilepsy. The selective blockade of CB1 receptors by this compound could potentially mitigate some symptoms associated with these conditions.
Future Research Directions
While preliminary data on this compound is promising, further research is required to explore its full therapeutic potential and safety profile in humans. No clinical trials have been reported thus far . Future studies should focus on:
- Long-term safety evaluations : Understanding chronic administration effects.
- Efficacy in human models : Transitioning from animal studies to human clinical trials.
- Comparative studies : Evaluating against existing treatments for cannabinoid-related disorders.
作用机制
Target of Action
The primary target of NESS 0327 is the cannabinoid receptor CB1 . This receptor is part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound acts as an extremely potent and selective antagonist of the cannabinoid receptor CB1 . It is much more potent an antagonist, and more selective for the CB1 receptor over CB2, than the more commonly used ligand rimonabant . It has a Ki at CB1 of 350fM (i.e. 0.00035nM) and a selectivity of over 60,000x for CB1 over CB2 .
Biochemical Pathways
As an antagonist of the CB1 receptor, this compound blocks the action of endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors . By blocking these receptors, this compound can modulate the physiological processes controlled by the endocannabinoid system .
Pharmacokinetics
As a cannabinoid receptor antagonist, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine and feces .
生化分析
Biochemical Properties
NESS 0327 exhibits a stronger selectivity for the CB1 receptor compared to other compounds, showing a much higher affinity for the CB1 receptor . It is more than 60,000-fold selective for the CB1 receptor . It does not produce any physiological effect of its own .
Cellular Effects
This compound has been shown to antagonize the inhibitory effects of the synthetic cannabinoid agonist WIN 55,212-2 on electrically evoked contractions in mouse isolated vas deferens preparations . It also antagonizes the antinociceptive effect produced by WIN 55,212-2 in both tail-flick and hot-plate tests in vivo .
Molecular Mechanism
This compound acts as a purely neutral antagonist which blocks the CB1 receptor but does not produce any physiological effect of its own . It antagonizes the inhibitory effects of the synthetic cannabinoid agonist WIN 55,212-2 .
Dosage Effects in Animal Models
In animal models, this compound has been shown to dose-dependently reduce the analgesia induced by the cannabinoid agonist WIN 55,212-2 .
准备方法
The synthesis of NESS 0327 involves several steps:
Starting Materials: The synthesis begins with the preparation of the core structure, which includes the benzo[6,7]cyclohepta[1,2-c]pyrazole ring system.
Reaction Conditions: The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol (EtOH), and reagents like guanosine 5’-O-(3-[35S]thio)-triphosphate ([35S]GTPγS).
Industrial Production: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as laboratory preparation, scaled up for larger quantities.
化学反应分析
NESS 0327 undergoes various types of chemical reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: this compound can participate in substitution reactions, particularly involving the chloro groups on the phenyl rings.
Common Reagents and Conditions: Common reagents used in these reactions include solvents like DMSO and ethanol, and conditions such as room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically involve modifications to the core structure of this compound.
相似化合物的比较
NESS 0327 is compared with other similar compounds, such as:
SR 141716A (Rimonabant): This compound is much more potent and selective for the CB1 receptor compared to SR 141716A.
Other Cannabinoid Receptor Antagonists: This compound is unique in its high selectivity and potency for the CB1 receptor, making it a valuable tool for research.
生物活性
NESS 0327 is a synthetic compound recognized for its ultra-high affinity and selectivity as a cannabinoid receptor 1 (CB1) antagonist. Its chemical structure is characterized as 8-Chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydro-N-1-piperidinyl-benzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide , with a dissociation constant () of 350 fM . This indicates that this compound exhibits over 60-fold selectivity for the CB1 receptor compared to the CB2 receptor, making it a significant tool in cannabinoid research and potential therapeutic applications .
This compound functions primarily as an antagonist at the CB1 receptor. It has been shown to effectively block the inhibitory effects of cannabinoid agonists such as WIN 55,212-2 , both in vitro and in vivo. Specifically, this compound antagonizes the effects on electrically evoked contractions in mouse isolated vas deferens and reduces antinociceptive responses in tail-flick and hot plate tests .
In Vitro Studies
In studies involving human HEK293 cells expressing CB1 receptors, this compound was evaluated for its ability to inhibit cyclic AMP production and G protein cycling. The compound demonstrated a capacity to significantly reduce capsaicin-evoked responses, indicating its role in modulating pain pathways mediated by TRPV1 channels .
In Vivo Studies
In vivo experiments have shown that this compound can reverse Δ9-THC-induced mRNA expression related to inflammation and oxidative stress protection. This suggests that this compound may have implications for conditions where cannabinoid signaling is dysregulated, such as obesity-related inflammation .
Case Studies and Applications
Recent research has highlighted the potential of this compound in various therapeutic contexts:
- Pain Management : By antagonizing CB1 receptors, this compound may provide a novel approach to managing chronic pain without the psychoactive effects associated with cannabinoid agonists.
- Neuroprotection : Studies indicate that this compound may protect against neuronal damage by modulating cannabinoid receptor activity, which could be beneficial in neurodegenerative diseases .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
12-chloro-3-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl3N4O/c25-16-7-9-18-15(13-16)5-4-6-19-22(24(32)29-30-11-2-1-3-12-30)28-31(23(18)19)21-10-8-17(26)14-20(21)27/h7-10,13-14H,1-6,11-12H2,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXBPZJQQSNIRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=NN(C3=C2CCCC4=C3C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439851 | |
Record name | NESS 0327 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494844-07-4 | |
Record name | 8-Chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydro-N-1-piperidinylbenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494844-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NESS-0327 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0494844074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NESS 0327 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NESS-0327 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BQI2J97I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。